molecular formula C17H17N3O2S B2892561 (2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile CAS No. 1021251-84-2

(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile

Cat. No. B2892561
CAS RN: 1021251-84-2
M. Wt: 327.4
InChI Key: MWAADRCHSHINSP-FMIVXFBMSA-N
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Description

(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been extensively studied for their corrosion inhibition properties. For instance, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of various thiazole derivatives against the corrosion of iron. The study highlighted the efficacy of these compounds as corrosion inhibitors, with theoretical data aligning well with experimental results (Kaya et al., 2016). Another study by Farahati et al. (2019) synthesized and evaluated the corrosion inhibition ability of thiazole derivatives on copper surfaces in acidic conditions, demonstrating approximately 90% efficiency at optimum concentrations (Farahati et al., 2019).

Synthetic Chemistry

In synthetic chemistry, thiazole and thiadiazole derivatives are key intermediates for the creation of diverse heterocyclic compounds. Gewald (1976) reviewed methods for the synthesis of 2-aminothiophenes, highlighting the versatility of thiazole derivatives in forming condensed thiophenes and other heterocyclic compounds (Gewald, 1976). Additionally, Milinkevich et al. (2008) explored the synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, demonstrating the utility of thiazole derivatives in generating a diverse library of compounds for potential applications (Milinkevich et al., 2008).

Molecular Electronics and Sensing

Research into the photophysical and physicochemical properties of thiazole and thiadiazole derivatives reveals potential applications in molecular electronics and sensing. For example, Khan (2020) synthesized a pyrazoline derivative with a thiazole moiety that acted as a fluorescent chemosensor for Fe3+ ions, showcasing the application of these compounds in detecting metal ions with high specificity (Khan, 2020).

properties

IUPAC Name

(E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(3,4-dimethoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-21-15-6-5-13(7-16(15)22-2)19-9-12(8-18)17-20-14(10-23-17)11-3-4-11/h5-7,9-11,19H,3-4H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAADRCHSHINSP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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